molecular formula C24H32ClN3O5S B12774982 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate CAS No. 260369-93-5

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate

Cat. No.: B12774982
CAS No.: 260369-93-5
M. Wt: 510.0 g/mol
InChI Key: LAYQZXHSBQXCFR-UHFFFAOYSA-N
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Description

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a quinolinone core, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 3-chlorobenzyl chloride in the presence of a base like sodium hydroxide.

    Quinolinone Core Formation: The quinolinone core is synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzophenone, under acidic conditions.

    Methoxy Group Addition: The methoxy group is introduced via methylation of the quinolinone core using methyl iodide and a base like potassium carbonate.

    Final Coupling and Sulfonation: The final step involves coupling the piperazine derivative with the quinolinone core, followed by sulfonation using methanesulfonic acid to yield the monomethanesulfonate salt.

Industrial production methods typically involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolinone or piperazine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down the sulfonate group and yielding the corresponding quinolinone and piperazine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders, psychiatric conditions, and infectious diseases.

    Industry: It is used in the development of specialty chemicals, including dyes, pigments, and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, dopamine receptors, or acetylcholinesterase, influencing neurotransmitter levels and signaling pathways.

    Pathways Involved: The compound affects multiple cellular pathways, including those involved in neurotransmission, cell proliferation, and apoptosis. By modulating these pathways, it exerts its pharmacological effects, such as neuroprotection, anti-inflammatory activity, and cytotoxicity against cancer cells.

Comparison with Similar Compounds

1-(3-(4-(3-Chlorophenyl)-1-piperazinyl)propyl)-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate can be compared with other similar compounds to highlight its uniqueness:

    1-(3-Chlorophenyl)piperazine: This compound shares the piperazine ring and chlorophenyl group but lacks the quinolinone core and methoxy group. It is primarily studied for its psychoactive properties and use as a research chemical.

    5-Methoxy-2-quinolinone: This compound contains the quinolinone core and methoxy group but lacks the piperazine ring and chlorophenyl group. It is investigated for its potential as an anticancer agent and enzyme inhibitor.

    3-(4-Chlorophenyl)-1-propanol: This compound contains the chlorophenyl group but lacks the piperazine ring, quinolinone core, and methoxy group. It is used as an intermediate in organic synthesis and as a building block for pharmaceuticals.

The unique combination of the piperazine ring, quinolinone core, chlorophenyl group, and methoxy group in this compound makes it a versatile and valuable compound for various scientific and industrial applications.

Properties

CAS No.

260369-93-5

Molecular Formula

C24H32ClN3O5S

Molecular Weight

510.0 g/mol

IUPAC Name

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2-one;methanesulfonic acid

InChI

InChI=1S/C23H28ClN3O2.CH4O3S/c1-29-22-8-3-7-21-20(22)9-10-23(28)27(21)12-4-11-25-13-15-26(16-14-25)19-6-2-5-18(24)17-19;1-5(2,3)4/h2-3,5-8,17H,4,9-16H2,1H3;1H3,(H,2,3,4)

InChI Key

LAYQZXHSBQXCFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)N2CCCN3CCN(CC3)C4=CC(=CC=C4)Cl.CS(=O)(=O)O

Origin of Product

United States

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